

Physical and chemical properties of 6-Chloro-2-fluoro-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methoxybenzaldehyde

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In-Depth Technical Guide: 6-Chloro-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Chloro-2-fluoro-3-methoxybenzaldehyde**, a key intermediate in various synthetic pathways. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Identifiers

- IUPAC Name: **6-chloro-2-fluoro-3-methoxybenzaldehyde**
- CAS Number: 176250-01-8
- Molecular Formula: C₈H₆ClFO₂
- Molecular Weight: 188.58 g/mol [1]
- InChI: InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
- InChIKey: OADUJQWBRPRPQX-UHFFFAOYSA-N

- SMILES: COC1=C(C(=C(C=C1)Cl)C=O)F

Physicochemical Properties

A summary of the known physical and chemical properties of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Source
Molecular Weight	188.58 g/mol	PubChem[1]
Boiling Point	264.9±35.0 °C (Predicted)	MySkinRecipes
XLogP3	2.1	PubChem[1]
Appearance	Solid	---

Spectroscopic Data

Detailed experimental spectroscopic data for **6-Chloro-2-fluoro-3-methoxybenzaldehyde** is not readily available in the searched literature. However, based on the analysis of similar substituted benzaldehydes, the following characteristic spectral features can be anticipated.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The methoxy protons will be a singlet at approximately 3.9-4.0 ppm. The two aromatic protons will likely appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the chlorine, fluorine, and methoxy substituents.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The carbon of the methoxy group should appear around 55-65 ppm.

The aromatic carbons will show signals in the aromatic region (typically 110-160 ppm), with their specific shifts influenced by the attached functional groups.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm^{-1} . Other significant peaks will include C-H stretching vibrations of the aromatic ring and the aldehyde, and C-O stretching of the methoxy group.

3.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chloro, fluoro, and methoxy substituents, leading to characteristic fragment ions.

Chemical Properties and Reactivity

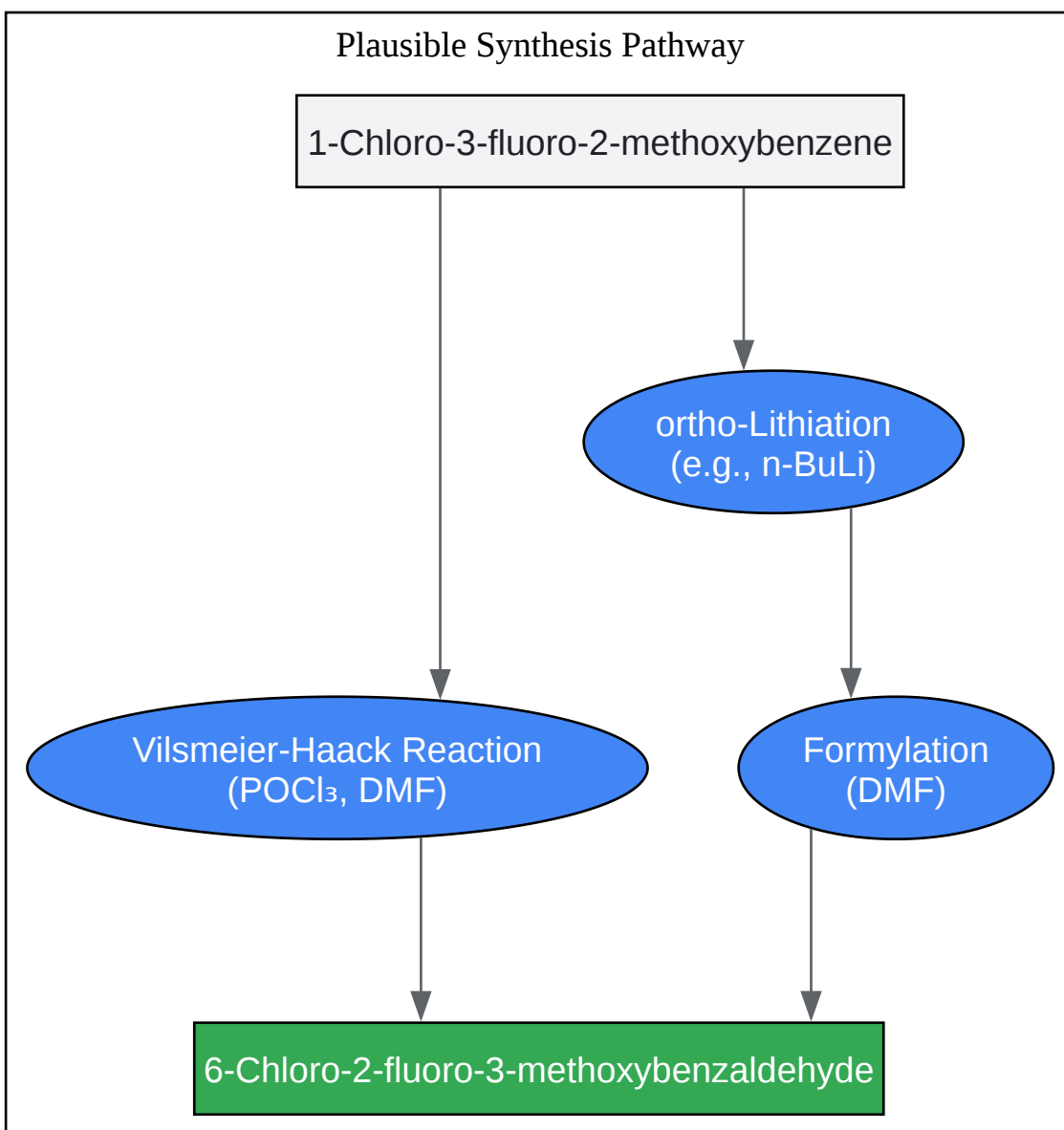
6-Chloro-2-fluoro-3-methoxybenzaldehyde possesses a reactive aldehyde functional group and an electron-rich aromatic ring, making it a versatile intermediate for various organic transformations.

4.1. Synthesis

A common method for the synthesis of substituted benzaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). For **6-Chloro-2-fluoro-3-methoxybenzaldehyde**, a plausible precursor would be 1-chloro-3-fluoro-2-methoxybenzene.

Another potential synthetic route is through ortho-lithiation. This involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. In the case of a suitably substituted precursor, ortho-lithiation followed by reaction with a formylating agent like DMF could yield the desired aldehyde.

Below is a generalized workflow for a potential synthesis pathway.



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Potential synthetic routes to **6-Chloro-2-fluoro-3-methoxybenzaldehyde**.

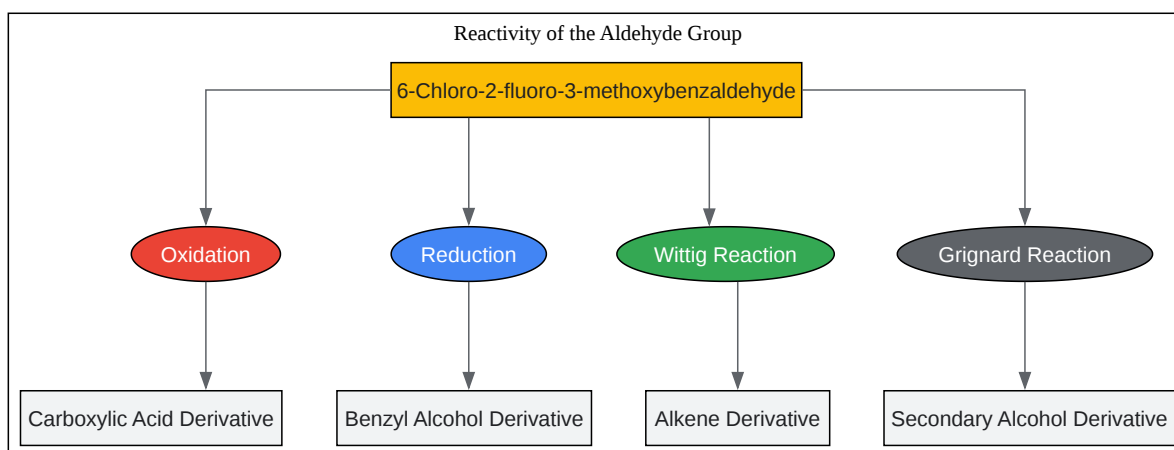
4.2. Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of chemical transformations, including:

- Oxidation: It can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

- Reduction: Reduction of the aldehyde will yield the corresponding benzyl alcohol.
- Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be used to form an alkene, extending the carbon chain.
- Grignard Reaction: Addition of a Grignard reagent will result in the formation of a secondary alcohol.

The following diagram illustrates some of the key reactions of the aldehyde functional group.



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Key reactions of the aldehyde group.

Experimental Protocols

Detailed, experimentally verified protocols for the synthesis and reactions of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** are not available in the public domain literature searched. Researchers should develop and optimize procedures based on established methods for

similar substituted benzaldehydes. Standard laboratory safety precautions should be followed when handling this and any related chemical compounds.

Safety Information

Based on data for similar compounds, **6-Chloro-2-fluoro-3-methoxybenzaldehyde** is expected to be an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications

Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of chloro, fluoro, and methoxy groups on the aromatic ring of **6-Chloro-2-fluoro-3-methoxybenzaldehyde** provides multiple points for further functionalization, making it a potentially useful building block in the development of novel pharmaceuticals and agrochemicals.

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The physical and chemical properties, as well as the experimental protocols, may require experimental verification. Always consult the relevant safety data sheets and follow appropriate laboratory safety procedures.

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References

- 1. 2-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]
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